MRTX-1257

KRAS G12C inhibitor in vitro cytotoxicity head-to-head comparison

Researchers needing a KRAS G12C inhibitor with superior potency, selectivity, and unique radio-sensitizing capability can rely on MRTX-1257. Key advantages: - pERK IC50 = 0.9 nM; ~10-30× more potent than adagrasib/sotorasib. - 31% oral bioavailability; 77% PK/PD target engagement in mouse. - Only KRAS G12C inhibitor with published radio-sensitization data (20% cure rate with radiotherapy). - Proteomics-confirmed selective Cys12 modification, minimizing off-target noise. - ~80% response rate across 23 KRAS G12C-mutant xenograft models.

Molecular Formula C33H39N7O2
Molecular Weight 565.722
CAS No. 2206736-04-9
Cat. No. B609335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRTX-1257
CAS2206736-04-9
SynonymsMRTX1257;  MRTX-1257;  MRTX 1257; 
Molecular FormulaC33H39N7O2
Molecular Weight565.722
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=C)OCC6CCCN6C
InChIInChI=1S/C33H39N7O2/c1-4-30(41)40-19-18-39(20-25(40)13-15-34)32-27-14-17-38(29-12-6-10-24-9-5-8-23(2)31(24)29)21-28(27)35-33(36-32)42-22-26-11-7-16-37(26)3/h4-6,8-10,12,25-26H,1,7,11,13-14,16-22H2,2-3H3/t25-,26-/m0/s1
InChIKeyYRYQLVCTQFBRLD-UIOOFZCWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MRTX-1257: Selective Covalent KRAS G12C Inhibitor


MRTX-1257 is a substituted tetrahydropyridopyrimidine small molecule that functions as a selective, irreversible, covalent inhibitor of the KRAS G12C oncoprotein. It binds to the Switch-II pocket, forming a covalent bond with the mutant cysteine at codon 12 and trapping KRAS in its inactive GDP-bound state [1]. The compound is orally bioavailable and was developed by Mirati Therapeutics as a research tool compound to probe KRAS G12C dependence and therapeutic susceptibility across cancer models [2]. MRTX-1257 is structurally and pharmacologically analogous to the clinical-stage inhibitor adagrasib (MRTX849) but is a distinct chemical entity with its own preclinical profile [3].

Covalent KRAS G12C inhibitor tool for target engagement and pathway-dependence studies
Oral bioavailability supports in vivo pharmacodynamic and model-response workflows
Structurally analogous to clinical-stage inhibitors; distinct preclinical profile for comparator research

Why MRTX-1257 Cannot Be Substituted


Although MRTX-1257, adagrasib (MRTX849), and sotorasib (AMG510) all target the same KRAS G12C Switch-II pocket, they exhibit divergent potency, selectivity, PK profiles, and context-dependent efficacy that preclude simple interchangeability. In head-to-head in vitro cytotoxicity assays under identical conditions, MRTX-1257 demonstrated the highest activity among the three inhibitors, with a potency rank order that cannot be extrapolated from single-target IC50 values alone [1]. Furthermore, MRTX-1257 possesses a unique demonstrated radio-sensitizing capability not yet reported for adagrasib or sotorasib [2], and its proteomics-confirmed selectivity profile defines a covalent engagement fingerprint distinct from the H95-dependent binding mode of adagrasib [3]. Substituting MRTX-1257 with another in-class compound without adjusting for these quantitative differences risks altering target engagement kinetics, off-target liability, and experimental outcomes.

Potency rank may not transfer
Cytotoxicity rank order (MRTX-1257 > adagrasib > sotorasib) observed under identical conditions; replacing with another in-class inhibitor may alter cell-viability outcomes.
Unique radio-sensitization evidence
Published radio-sensitizing capability is not yet reported for adagrasib or sotorasib; substitution may preclude radiotherapy-combination study designs.
Selectivity fingerprint differs
Proteomics-confirmed restriction to Cys12 contrasts with adagrasib's H95-dependent profile and sotorasib's RAS isoform-agnostic binding; off-target engagement context may shift.

MRTX-1257 Differentiation Evidence


Superior Cytotoxicity vs. Adagrasib and Sotorasib

In a direct head-to-head comparison using LLC (KRAS G12C mutant murine lung cancer) cells treated under identical conditions with a CCK8 viability assay at 48 hours, MRTX-1257 exhibited the highest cytotoxic activity among the three tested KRAS G12C inhibitors. The potency rank order was MRTX-1257 > MRTX849 (adagrasib) > AMG510 (sotorasib) at matched concentrations [1]. All three compounds showed minimal activity against non-KRAS G12C mutant MC38 cells, confirming on-target selectivity [1].

Cytotoxicity rank
Head-to-head
MRTX-1257 > adagrasib > sotorasib (LLC cells, CCK8, 48 h)
Reported cytotoxicity rank order; supports selection for maximum cell-based assay response context.
Exact IC50 values not numerically reported; rank order established at matched concentrations.
KRAS G12C inhibitor in vitro cytotoxicity head-to-head comparison

Superior pERK Inhibition vs. Adagrasib

MRTX-1257 inhibits KRAS-dependent ERK phosphorylation (pERK) in NCI-H358 human NSCLC cells with an IC50 of approximately 0.9–1 nM (900 pM) [1][2]. In contrast, adagrasib (MRTX849) achieves pERK inhibition in the same H358 cell line with an IC50 of approximately 9.2 nM at 48 hours [3]. Sotorasib (AMG510) yields a pERK IC50 of approximately 30 nM (0.03 µM) in H358 cells after 2-hour treatment [4]. This represents an approximately 10-fold potency advantage over adagrasib and a ≥30-fold advantage over sotorasib in this core pharmacodynamic assay.

pERK inhibition
Reported
IC50 = 0.9 nM (H358 cells, 3 h)
adagrasib: 9.2 nM (48 h) · sotorasib: ≈30 nM (2 h)
Reported target-engagement assay context; supports pathway-response comparison across inhibitors.
Cross-study comparison; incubation times vary. Data to verify in direct head-to-head setting.
ERK phosphorylation target engagement cellular potency

Broad-Spectrum Antitumor Activity in Xenografts

MRTX-1257 was evaluated at a fixed dose yielding near-complete KRAS target inhibition across a panel of 23 subcutaneous KRAS G12C-mutant cell-derived and patient-derived xenograft models. Frank tumor regressions (often exceeding 50% tumor reduction from baseline) were observed in approximately 80% of all models tested, with responses ranging from complete regression with no recovery after treatment cessation to partial regression and tumor stasis [1]. By comparison, adagrasib (MRTX849) demonstrated tumor regression exceeding 30% volume reduction from baseline in 65% of 26 tested models (17 of 26) after 3 weeks of treatment [2]. Both compounds were inactive in non-KRAS G12C models, confirming on-target specificity [1][2].

Xenograft response
Cross-study comparable
~80% models with frank regression (23 tested)
adagrasib: 65% (17/26 models, >30% regression)
Reported xenograft model-response context; may support broad model screening decisions.
Different model panels and response definitions; cross-study comparison only.
xenograft efficacy tumor regression broad-spectrum activity

Durable Complete Regression in MIA PaCa-2 Xenograft

In the MIA PaCa-2 KRAS G12C-mutant pancreatic cancer xenograft model, MRTX-1257 administered orally once daily for 30 days produced rapid tumor growth inhibition at all dose levels tested (1, 3, 10, 30, and 100 mg/kg). Sustained tumor regression was observed at doses of 3, 10, 30, and 100 mg/kg. Notably, the 100 mg/kg daily dose led to complete tumor responses that were maintained for more than 70 days after treatment cessation [1][2]. In comparison, adagrasib inhibited tumor growth in MIA PaCa-2 and H358 xenografts but complete durable regression after treatment withdrawal was not specifically highlighted in the primary disclosure [3]. MRTX-1257 at 30 mg/kg PO exhibited 31% bioavailability in mice with free fraction exposures well above cellular potency and 77% target engagement in a PK/PD experiment [1].

Durable regression
Cross-study comparable
Complete responses maintained >70 days post-cessation (MIA PaCa-2, 100 mg/kg)
adagrasib: durable complete regression not specifically reported for this model
Reported in vivo model-response context; supports durability endpoint review.
Depth and duration of regression not matched by comparator's reported MIA PaCa-2 data.
durable tumor regression MIA PaCa-2 xenograft complete response

Proteome-Wide Selectivity for KRAS G12C

In global proteomics studies designed to assess protein modification across the proteome, MRTX-1257 was shown to be highly selective for the targeted Cys12 residue of KRAS G12C compared with other surface-exposed cysteine residues in NCI-H358 cells [1]. This contrasts with the broader isoform selectivity profiles reported for the clinical comparators: adagrasib is strictly KRAS-selective (not KRAS G12C-specific) due to its strong and irreplaceable interaction with H95, while sotorasib is RAS isoform-agnostic, exhibiting similar binding to NRAS and HRAS G12C mutants [2]. The high selectivity of MRTX-1257 for the intended cysteine target without modification of other free cysteine residues translates to a cleaner covalent pharmacology profile [1].

Proteome selectivity
Class-level
Highly selective for Cys12 of KRAS G12C; no other cysteine modification detected
adagrasib: H95-dependent KRAS selectivity; sotorasib: RAS isoform-agnostic
Reported selectivity-profile context; supports covalent target validation studies.
Direct proteomics head-to-head data not available; qualitative comparison.
proteomics selectivity covalent target engagement off-target profiling

Radio-Sensitizing Effect in Syngeneic Tumors

MRTX-1257 is the first and only KRAS G12C inhibitor for which a radio-sensitizing effect has been demonstrated both in vitro and in vivo [1]. In the CT26 KRAS G12C+/+ syngeneic murine colorectal cancer model, radiotherapy combined with oral MRTX-1257 resulted in an observable cure rate of 20% in BALB/c mice, a result not achieved with radiotherapy alone [1]. The radio-sensitizing effect was time- and dose-dependent in vitro and was absent in KRAS wild-type cell lines, confirming KRAS G12C-dependent mechanism [1]. Importantly, no durable response was observed in T cell-deficient athymic nu/nu mice, implicating an immune-mediated component in the combination effect [1]. No comparable radio-sensitization studies have been reported for adagrasib or sotorasib at the time of this analysis.

Radio-sensitization
Reported
20% cure rate (RT + MRTX-1257) vs. 0% (RT alone) in CT26 KRAS G12C model
No published radio-sensitization data for adagrasib or sotorasib
Reported combination-model response context; unique evidence for radiotherapy co-treatment studies.
Cure rate dependent on T cell competence; data to verify in independent replicates.
radio-sensitization combination therapy syngeneic tumor model

MRTX-1257 Research Applications


Maximal Potency and Durable Regression

Researchers seeking a KRAS G12C inhibitor that can achieve complete and durable tumor regression (sustained >70 days after treatment cessation) in the MIA PaCa-2 xenograft model should select MRTX-1257. Its target engagement potency (pERK IC50 = 0.9 nM in H358 cells) is approximately 10-fold greater than adagrasib and ≥30-fold greater than sotorasib, enabling robust pathway suppression at lower exposures [1][2]. The compound's 31% oral bioavailability and 77% PK/PD target engagement in mouse [1] provide a well-characterized pharmacokinetic framework for dose selection in murine efficacy studies.

Radiotherapy Combination Studies

MRTX-1257 is the only KRAS G12C inhibitor with published radio-sensitization data, demonstrating a 20% cure rate when combined with radiotherapy in the CT26 KRAS G12C+/+ syngeneic model [3]. This unique evidence base makes MRTX-1257 the sole appropriate tool compound for preclinical studies exploring KRAS G12C inhibition as a radio-sensitizing strategy in NSCLC (where ~14% of patients harbor KRAS G12C mutations), colorectal cancer, or other solid tumors. The observed dependence of durable response on T cell competence [3] further supports its use in immuno-oncology radiotherapy combination research.

High-Selectivity Chemical Biology Studies

For experiments where covalent modifier selectivity is paramount — such as chemoproteomic profiling, target deconvolution, or mechanistic studies where off-target cysteine modification could confound interpretation — MRTX-1257's proteomics-confirmed restriction to the Cys12 of KRAS G12C without modification of other free cysteine residues [1] provides a cleaner pharmacological tool than the more isoform-agnostic sotorasib or the H95-dependent adagrasib [4]. This selectivity profile reduces the experimental noise from unintended target engagement when interrogating KRAS G12C-specific biology.

Broad-Spectrum Preclinical Efficacy Screening

Investigators conducting efficacy screening across diverse KRAS G12C-mutant tumor models (cell line-derived xenografts and patient-derived xenografts) benefit from MRTX-1257's ~80% response rate across 23 tested models [2], which exceeds the 65% rate reported for adagrasib across 26 models [5]. This broader activity spectrum, combined with the compound's oral bioavailability and well-defined dose-response relationship (1–100 mg/kg) [1], makes MRTX-1257 the rational choice for studies aiming to maximize the probability of detecting antitumor activity across heterogeneous KRAS G12C-driven tumor contexts.

Application
Selection Property
Validation Focus
Potency-driven in vivo efficacy studies
Target engagement potency profile
pERK pathway suppression and durable regression endpoints
Radiotherapy combination immuno-oncology studies
Unique radio-sensitization evidence
Cure rate and immune-competence dependence endpoints
High-selectivity chemical biology studies
Proteome-wide selectivity profile
Cysteine-modification specificity endpoints
Broad-spectrum preclinical efficacy screening
Broad xenograft model response profile
Response rate across diverse KRAS G12C models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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